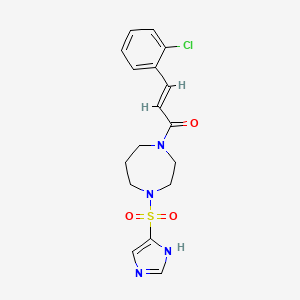

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

説明

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3S/c18-15-5-2-1-4-14(15)6-7-17(23)21-8-3-9-22(11-10-21)26(24,25)16-12-19-13-20-16/h1-2,4-7,12-13H,3,8-11H2,(H,19,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTVDFQMIGBTKY-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

Diazepane Ring Formation: The diazepane ring is formed by the cyclization of a suitable diamine precursor.

Coupling Reaction: The sulfonylated imidazole is coupled with the diazepane ring through a nucleophilic substitution reaction.

Final Coupling with Chlorophenyl Group: The final step involves the coupling of the intermediate with a chlorophenyl group through a Wittig reaction to form the (E)-alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Sulfonyl Group

The sulfonamide moiety participates in nucleophilic substitutions and coordination chemistry:

-

Nucleophilic Attack : Reacts with amines or alcohols under basic conditions to form secondary sulfonamides or sulfonate esters .

-

Metal Coordination : The sulfonyl oxygen can coordinate to transition metals (e.g., Cu

, Fe

) in catalytic systems .

Diazepane Ring

The seven-membered ring undergoes:

-

Ring Functionalization : Bromination with

-bromosuccinimide (NBS) in acetonitrile yields brominated derivatives (e.g., at the C3 position) . -

Alkylation : Reacts with alkyl halides or epoxides to form quaternary ammonium salts .

α,β-Unsaturated Ketone

The enone system is reactive toward:

-

Michael Addition : Thiols or amines add to the β-carbon under mild conditions .

-

Cycloaddition : Participates in [2+2] or Diels-Alder reactions with dienes under UV light or heat .

Representative Reaction Table

The following table summarizes experimentally validated reactions for structurally related compounds:

Stability and Degradation

-

Photodegradation : The α,β-unsaturated ketone undergoes [2+2] cycloaddition under UV light, forming dimers .

-

Hydrolysis : The sulfonamide group is stable under acidic conditions but hydrolyzes slowly in strong bases (e.g., NaOH > 2M) .

Biological Interaction Pathways

科学的研究の応用

Structural Characteristics

The compound features an imidazole ring, a diazepane moiety, and a chlorophenyl group, which contribute to its biological activity. The sulfonamide functional group is particularly noteworthy for its role in enhancing solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with imidazole and chalcone structures exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, imidazole-containing chalcones have demonstrated effectiveness against Aspergillus fumigatus, a significant agent of pulmonary aspergillosis .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Some related compounds have shown promise in targeting specific cancer pathways, making them candidates for further investigation in oncology .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as cytochrome P450 enzymes. These enzymes are critical in drug metabolism, and their inhibition can lead to increased levels of therapeutic agents in the body. For example, certain studies have highlighted the importance of selective inhibitors that can modulate enzyme activity without affecting other metabolic pathways .

Case Study 1: Antifungal Activity

A study conducted on imidazole-based chalcones demonstrated their antifungal properties against Candida albicans and Aspergillus niger. The results indicated that the presence of the imidazole ring significantly enhanced the antifungal efficacy of the compounds tested .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that derivatives similar to (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial membrane potential .

作用機序

The mechanism of action of (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The diazepane ring may interact with neurotransmitter receptors, influencing neurological pathways. The chlorophenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

類似化合物との比較

Similar Compounds

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Similar structure with the chlorine atom in a different position, potentially altering its interaction with biological targets.

Uniqueness

The presence of the chlorine atom in the 2-position of the phenyl ring in (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one may confer unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

生物活性

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, cytotoxic, and apoptotic effects, supported by various studies and data.

Chemical Structure

The compound features a complex structure that includes:

- An imidazole ring

- A diazepane moiety

- A chlorophenyl group

This unique arrangement contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one exhibit potent antibacterial properties. For instance, derivatives containing the imidazole moiety have been shown to inhibit various bacterial strains effectively.

A study highlighted that similar compounds demonstrated significant activity against anaerobic bacteria, suggesting their potential as pro-drugs that release active species within bacterial cells following bioreduction by bacterial enzymes .

Cytotoxicity Studies

Cytotoxicity assessments were performed on human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results are summarized in the table below:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-Compound | SISO (Cervical Cancer) | 2.87 - 3.06 | Induces apoptosis |

| (E)-Compound | RT-112 (Bladder Cancer) | 2.38 - 3.77 | Induces apoptosis |

These findings indicate that this compound exhibits comparable potency to established chemotherapeutics like cisplatin .

The mechanism through which (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one exerts its effects appears to involve the induction of apoptosis in cancer cells. Specifically, studies have shown that treatment with this compound increases the proportion of early and late apoptotic cells in treated populations .

Apoptosis Induction Data

| Concentration (IC50) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| IC50 | 10.2 | N/A |

| 2 × IC50 | 17.2 | N/A |

These results suggest a dose-dependent increase in apoptotic cell death, highlighting the compound's potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

A practical approach involves a multi-step synthesis starting with sulfonylation of the diazepane core, followed by coupling with a chlorophenyl propenone moiety. Key steps include:

- Sulfonylation : Use 1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., DIPEA in CH₂Cl₂) to functionalize the diazepane nitrogen .

- Propenone formation : Employ a Claisen-Schmidt condensation between 2-chlorobenzaldehyde and a ketone precursor, using catalytic NaOH in ethanol under reflux .

- Optimization : Utilize Design of Experiments (DoE) to vary temperature, stoichiometry, and solvent polarity. For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve yield reproducibility .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL or WinGX ) resolves stereochemistry and confirms the (E)-configuration of the propenone group. Anisotropic displacement parameters validate molecular packing .

- NMR/FTIR : ¹H/¹³C NMR identifies sulfonyl and diazepane protons (δ 3.5–4.5 ppm) and the α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹). Compare with analogs in .

- DFT modeling : Validate electronic structure and HOMO-LUMO gaps using Gaussian or ORCA, referencing crystallographic data for accuracy .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and computational results be resolved during structural validation?

Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. static XRD). Mitigation strategies:

- Temperature-dependent NMR : Probe conformational flexibility (e.g., rotamers in the diazepane ring) .

- Hirshfeld surface analysis : Compare XRD-derived intermolecular contacts with DFT-predicted electrostatic potentials .

- Dynamic DFT : Include solvent models (e.g., PCM) to simulate NMR chemical shifts .

Q. What methodologies are effective in optimizing the sulfonylation step to minimize byproducts?

- Reagent selection : Use freshly prepared 1H-imidazole-4-sulfonyl chloride to avoid hydrolysis. Monitor reaction progress via TLC (eluent: EtOAc/hexane, 1:1) .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance sulfonyl transfer efficiency .

- Workup : Quench with ice-cwater to precipitate impurities, followed by column chromatography (silica gel, gradient elution) .

Q. How can computational chemistry predict the compound’s reactivity in downstream functionalization?

- Reactivity hotspots : Perform Fukui function analysis (using DFT) to identify nucleophilic/electrophilic sites (e.g., imidazole N-atoms or α,β-unsaturated ketone) .

- Transition state modeling : Simulate Michael addition or cycloaddition pathways with QM/MM methods .

- Solvent effects : Use COSMO-RS to predict solubility and reaction barriers in polar aprotic solvents .

Data Analysis and Contradiction Handling

Q. How should researchers address inconsistencies in antimicrobial activity data across different studies?

- Standardized assays : Use CLSI/MIC protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923) .

- Control compounds : Include structurally related analogs (e.g., 2,6-dichlorophenyl derivatives) to benchmark activity .

- Statistical validation : Apply ANOVA to compare zone-of-inhibition data, accounting for batch-to-batch variability .

Q. What strategies validate crystallographic data quality when twinning or disorder is observed?

- Twinning detection : Use PLATON’s TWINABS to refine data from twinned crystals .

- Disorder modeling : Employ PART instructions in SHELXL to refine alternate conformations .

- Validation tools : Check Rint and CC1/2 values; values >0.95 indicate high data completeness .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。